molecular formula C9H9N3O B1517351 5-(2-Methylphenyl)-1,2,4-oxadiazol-3-amine CAS No. 1017521-47-9

5-(2-Methylphenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1517351
CAS RN: 1017521-47-9
M. Wt: 175.19 g/mol
InChI Key: KEBXKSGFOURFSM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “5-(2-Methylphenyl)-1,2,4-oxadiazol-3-amine” would depend on the specific conditions and reagents used. Oxadiazoles can participate in various chemical reactions due to the presence of the heterocyclic ring .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed, utilizing (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde in CH2Cl2 at room temperature without any catalyst or activation. This method provides an alternative approach to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, demonstrating the compound's potential in chemical synthesis and organic reaction methodologies (Ramazani & Rezaei, 2010).

Antifungal Applications

A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases exhibited promising antifungal activity against several human pathogenic fungal strains, including Candida albicans and Aspergillus niger. Molecular docking studies indicated these compounds could be optimized as privileged scaffolds for developing potent antifungal drugs, highlighting the compound's relevance in medicinal chemistry and antifungal research (Nimbalkar et al., 2016).

Antimicrobial and Anticancer Activity

New derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities, demonstrating good or moderate activities against various microorganisms. This research underscores the potential of 5-(2-Methylphenyl)-1,2,4-oxadiazol-3-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, a series of compounds with 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized, showing significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

Anticancer Evaluation

A series of new 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives was synthesized and tested for anticancer activity against various human cancer cell lines. These compounds showed good to moderate activity, indicating the compound's potential application in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).

Future Directions

The future research directions for “5-(2-Methylphenyl)-1,2,4-oxadiazol-3-amine” could involve exploring its potential biological activities, optimizing its synthesis process, and studying its mechanism of action .

properties

IUPAC Name

5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBXKSGFOURFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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